O-(12-aminododecyl) methanesulfonothioate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of O-(12-aminododecyl) methanesulfonothioate hydrochloride involves several steps. One common synthetic route includes the reaction of 12-aminododecylamine with methanesulfonyl chloride to form the intermediate 12-aminododecyl methanesulfonate. This intermediate is then reacted with thiourea to yield O-(12-aminododecyl) methanesulfonothioate. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps as the laboratory preparation, with optimization for larger scale production.
Chemical Reactions Analysis
O-(12-aminododecyl) methanesulfonothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
O-(12-aminododecyl) methanesulfonothioate hydrochloride is widely used in scientific research, particularly in the field of proteomics. It reacts specifically and rapidly with thiols to form mixed disulfides, making it a valuable tool for studying protein structure and function . Additionally, it is used in the modification of proteins and peptides, aiding in the identification and characterization of cysteine residues .
In biology and medicine, this compound is used to investigate the role of thiol groups in various biological processes. It is also employed in the development of new therapeutic agents targeting thiol-containing enzymes and proteins .
Mechanism of Action
The mechanism of action of O-(12-aminododecyl) methanesulfonothioate hydrochloride involves its reaction with thiol groups in proteins and peptides. The compound forms mixed disulfides with cysteine residues, leading to the modification of the protein’s structure and function . This reaction is highly specific and occurs rapidly, making it an effective tool for studying thiol-containing biomolecules.
Comparison with Similar Compounds
O-(12-aminododecyl) methanesulfonothioate hydrochloride is unique in its ability to form mixed disulfides with thiol groups. Similar compounds include:
N-ethylmaleimide: Another thiol-reactive compound used for protein modification.
Iodoacetamide: Commonly used for alkylation of cysteine residues in proteins.
Methanethiosulfonate derivatives: A class of compounds similar to this compound, used for thiol modification.
These compounds share similar applications in proteomics and biochemical research but differ in their reactivity and specificity towards thiol groups.
Properties
Molecular Formula |
C13H30ClNO2S2 |
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Molecular Weight |
332.0 g/mol |
IUPAC Name |
12-methylsulfonothioyloxydodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H29NO2S2.ClH/c1-18(15,17)16-13-11-9-7-5-3-2-4-6-8-10-12-14;/h2-14H2,1H3;1H |
InChI Key |
ONVWJSDOXNQDTN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
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